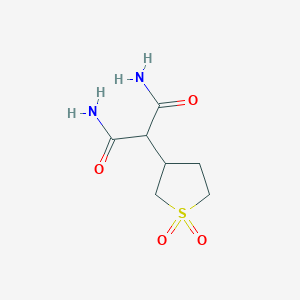![molecular formula C11H15ClN2OS B12126261 Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- CAS No. 86847-85-0](/img/structure/B12126261.png)
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-クロロ-3-(メチルチオ)-2-ピリジニル]-2,2-ジメチルプロパンアミドは、科学や産業の様々な分野で重要な用途を持つ複雑な有機化合物です。この化合物は、クロロ原子とメチルチオ基が置換されたピリジン環と、プロパンアミド部分を特徴としています。
製造方法
合成経路と反応条件
N-[5-クロロ-3-(メチルチオ)-2-ピリジニル]-2,2-ジメチルプロパンアミドの合成は、一般的に複数段階の有機反応を伴います。一般的な方法には、ピリジン誘導体の塩素化、それに続くメチルチオ基の導入があります。最後のステップは、アミドカップリング反応によるプロパンアミド部分の形成です。
工業的製造方法
工業的な設定では、この化合物の製造は、高収率と高純度を確保するために、自動反応器や連続フローシステムの使用を含む、大規模な有機合成技術を含む場合があります。反応条件は、副生成物を最小限に抑え、合成プロセスの効率を最大限に高めるように最適化されます。
化学反応解析
反応の種類
N-[5-クロロ-3-(メチルチオ)-2-ピリジニル]-2,2-ジメチルプロパンアミドは、以下を含む様々な化学反応を起こします。
酸化: メチルチオ基はスルホキシドまたはスルホンに酸化されます。
還元: この化合物は、特定の条件下で還元されて、ピリジン環またはアミド基を修飾することができます。
置換: ピリジン環上のクロロ原子は、他の求核試薬と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核試薬は、置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、メチルチオ基の酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はピリジン環に様々な官能基を導入する可能性があります。
科学研究における用途
N-[5-クロロ-3-(メチルチオ)-2-ピリジニル]-2,2-ジメチルプロパンアミドは、科学研究で幅広い用途があります。
化学: 有機合成におけるビルディングブロックとして、また様々な化学反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 特に新規医薬品の開発における潜在的な治療用途を探求しています。
工業: 特殊化学品の製造に使用され、より複雑な分子の合成の中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of a methylthio group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the amide group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
N-[5-クロロ-3-(メチルチオ)-2-ピリジニル]-2,2-ジメチルプロパンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合して、その活性を調節し、様々な生物学的効果をもたらします。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
プロパンアミド: プロパン酸部分を有するより単純なアミド。
N-(4-メトキシフェニル)-3-クロロプロパンアミド: 芳香族環に異なる置換パターンを持つ関連化合物。
独自性
N-[5-クロロ-3-(メチルチオ)-2-ピリジニル]-2,2-ジメチルプロパンアミドは、その特定の置換パターンにより、独特の化学的および生物学的性質を有するため、独自です。この独自性は、研究や産業における特殊な用途にとって価値があります。
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with a propanoic acid moiety.
N-(4-methoxyphenyl)-3-chloropropanamide: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
86847-85-0 |
|---|---|
分子式 |
C11H15ClN2OS |
分子量 |
258.77 g/mol |
IUPAC名 |
N-(5-chloro-3-methylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-11(2,3)10(15)14-9-8(16-4)5-7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
InChIキー |
DBMCXQXEQXTPLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)





![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
![(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)
![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12126241.png)




